4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to interact with specific receptors in the brain, making it valuable in the study of neurological processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with hydroxylamine to form the isoxazole ring, followed by hydrogenation to obtain the tetrahydro form .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly in the brain.
Medicine: Investigated for its potential therapeutic effects, especially in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. This interaction is particularly significant with delta-subunit-containing GABA receptors .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Another compound with a similar core structure but different functional groups.
Uniqueness
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride is unique due to its specific interaction with delta-subunit-containing GABA receptors, which distinguishes it from other GABA receptor agonists. This specificity makes it a valuable tool in neurological research and potential therapeutic applications .
Properties
Molecular Formula |
C6H10Cl2N2O |
---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2;2*1H |
InChI Key |
QDPQBHKTJRYPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1ON=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.